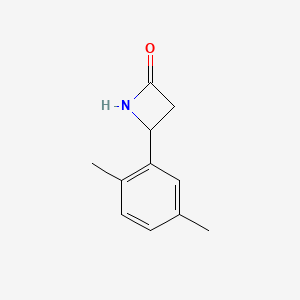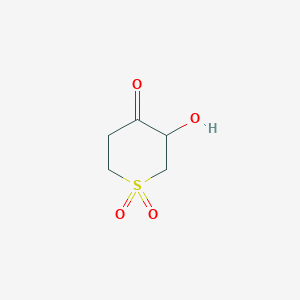
3-hydroxytetrahydrothiopyran-4-one S,S-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXYTETRAHYDRO-4H-THIOPYRAN-4-ONE1,1-DIOXIDE is a sulfur-containing heterocyclic compound. It is part of the thiopyran family, which is known for its diverse chemical properties and applications in various fields such as organic synthesis, medicinal chemistry, and material science .
Synthetic Routes and Reaction Conditions:
Intramolecular Dieckmann Condensation: This method involves the cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH).
Addition of Hydrogen Sulfide: Another effective method is the double addition of hydrogen sulfide or its derivatives to divinyl ketones.
Industrial Production Methods: Industrial production often scales up these synthetic routes, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Halides, NaH
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including stable free nitroxyl radicals and polyheterocyclic systems.
Biology and Medicine:
Antitumor and Antibacterial Agents: Some derivatives have shown promising antitumor and antibacterial activities.
Industry:
Mechanism of Action
The compound exerts its effects primarily through interactions with various molecular targets. For instance, its derivatives can inhibit enzyme activity by binding to the active sites, thereby blocking substrate access. The sulfur atom in the thiopyran ring plays a crucial role in these interactions, often forming strong bonds with metal ions or other electrophilic centers .
Comparison with Similar Compounds
- Tetrahydro-4H-thiopyran-4-one
- Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide
- Tetrahydro-4H-pyran-4-one
Uniqueness: 3-HYDROXYTETRAHYDRO-4H-THIOPYRAN-4-ONE1,1-DIOXIDE is unique due to its specific functional groups that allow for a wide range of chemical reactions and applications. Its hydroxyl group and the presence of sulfur in the ring structure provide distinct reactivity compared to its analogs .
Properties
Molecular Formula |
C5H8O4S |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
3-hydroxy-1,1-dioxothian-4-one |
InChI |
InChI=1S/C5H8O4S/c6-4-1-2-10(8,9)3-5(4)7/h5,7H,1-3H2 |
InChI Key |
QNXLOIJCZAUFGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC(C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


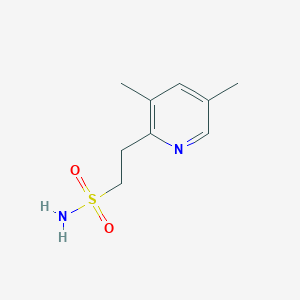
![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)
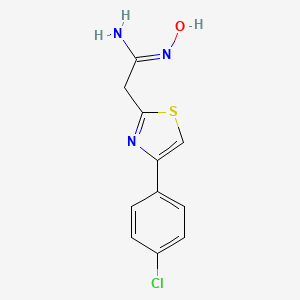
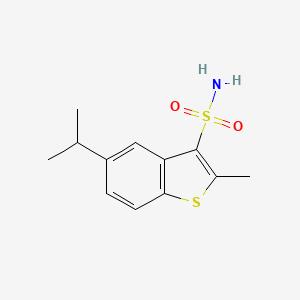


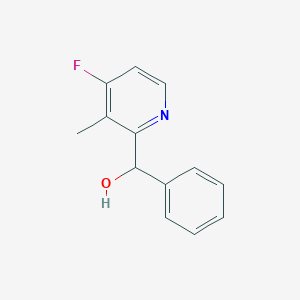

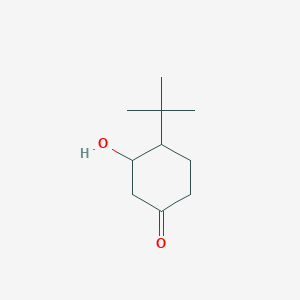



![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)
